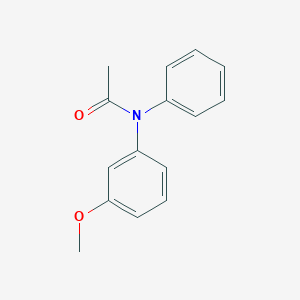

N-(3-methoxyphenyl)-N-phenylacetamide

Beschreibung

Eigenschaften

CAS-Nummer |

101651-37-0 |

|---|---|

Molekularformel |

C15H15NO2 |

Molekulargewicht |

241.28 g/mol |

IUPAC-Name |

N-(3-methoxyphenyl)-N-phenylacetamide |

InChI |

InChI=1S/C15H15NO2/c1-12(17)16(13-7-4-3-5-8-13)14-9-6-10-15(11-14)18-2/h3-11H,1-2H3 |

InChI-Schlüssel |

WKAIOPWAPFOJFL-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OC |

Kanonische SMILES |

CC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OC |

Andere CAS-Nummern |

101651-37-0 |

Synonyme |

N-(3-methoxyphenyl)-N-phenyl-acetamide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Introduction: The N,N-Diarylacetamide Scaffold as a Privileged Structure

An In-Depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of N,N-Diarylacetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in compounds demonstrating significant biological activity. These are often referred to as "privileged structures." The N,N-diarylacetamide core is a prominent member of this class, serving as a versatile scaffold for the development of therapeutic agents across diverse disease areas.[1][2][3] Its fundamental structure, characterized by an acetamide linker connecting two aryl ring systems, provides a unique three-dimensional arrangement that allows for potent and selective interactions with a variety of biological targets. This guide offers a comprehensive exploration of the synthesis, multifaceted biological activities, and critical structure-activity relationships (SAR) of N,N-diarylacetamide derivatives, providing field-proven insights for professionals in drug discovery and development.

Part 1: Synthetic Strategies for N,N-Diarylacetamide Derivatives

The construction of N,N-diarylacetamide libraries is primarily achieved through straightforward and robust synthetic methodologies. The most common approach involves the acylation of a diarylamine with an appropriate acetylating agent.

Core Synthetic Pathway: Acylation of Diarylamines

The principal method for synthesizing N,N-diarylacetamide derivatives is the reaction between a diphenylamine (or a related diarylamine) and a substituted acetyl chloride, such as chloroacetyl chloride.[4] This reaction is typically performed under reflux conditions in a non-polar solvent like toluene. The elevated temperature is necessary to overcome the activation energy of the reaction, while the choice of solvent ensures that the reactants remain in solution.

A key intermediate in the synthesis of many derivatives is 2-chloro-N,N-diphenylacetamide.[4] This compound is readily prepared and the chlorine atom serves as an excellent leaving group, allowing for subsequent nucleophilic substitution reactions to introduce a wide range of functional groups and build molecular diversity.[4]

Caption: Mechanism of action for anticancer N,N-diarylacetamide derivatives.

-

Cytotoxicity and Anti-Angiogenesis: Many derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines, including lung, gastric, and prostate cancer. [2][5][6]Furthermore, some diarylamide urea derivatives have been shown to be selective inhibitors of human endothelial cell proliferation, suggesting they may possess anti-angiogenic properties, which are crucial for preventing tumor growth and metastasis. [7]

Central Nervous System (CNS) Activity

-

Anticonvulsant Properties: The N,N-diarylacetamide scaffold has been explored for its anticonvulsant effects. Specific substitutions on the anilide moiety are critical for this activity, making it a promising area for the development of new treatments for epilepsy. [1]

Analgesic and Anti-inflammatory Activity

-

COX Inhibition: Certain 2-chloro-N,N-diphenylacetamide derivatives have demonstrated analgesic activity. The proposed mechanism of action is the inhibition of cyclo-oxygenase (COX) enzymes, which are key mediators of pain and inflammation pathways. [1]

Other Notable Activities

The versatility of this scaffold is further highlighted by reports of:

-

Antimicrobial and Antiviral Effects [4]* Urease Inhibition: Important for treating infections caused by urease-producing bacteria like Helicobacter pylori. [8]* Antibacterial Activity: Effective against plant pathogenic bacteria. [9]

Part 3: Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is paramount in drug design. SAR studies on N,N-diarylacetamide derivatives have yielded critical insights for optimizing potency and selectivity.

The overall activity is highly dependent on the specific chemical scaffold and the nature and position of substituents on the aryl rings and the acetamide nitrogen. [1]

-

For Anticancer Activity (Tubulin Inhibitors): The choice of an N-containing heterocycle as one of the aryl groups plays a significant role in antiproliferative activity. For example, studies have shown that an indole moiety can be more potent than an indoline or tetrahydroquinoline. [10]* For Anticonvulsant Activity: The nature and position of substituents on the anilide ring are critical. For instance, modifications at the 3-position have been found to be crucial for anticonvulsant efficacy. [1]* For Cytotoxicity: In diarylamine-guided carboxamides, substituents on the aryl rings have a pronounced effect. For example, compounds bearing a trifluoromethylaniline group showed higher potency than those with other substitutions. [5]

Caption: Key modification points for SAR studies of N,N-diarylacetamides.

Quantitative SAR Data Summary

The following table summarizes representative data on how substitutions affect anticancer activity.

| Compound Class | Aryl Group 1 | Aryl Group 2 / Linker | Target Cancer Cell Lines | IC50 (µM) | Key SAR Insight |

| Diarylamide-Diamide [2] | 3-(trifluoromethyl)phenyl | N-methyl-2-aminobenzamide | NCI-H460, A549 (Lung) | 7.59 - 12.43 | The N-methyl group on the second aryl ring was critical for activity compared to N-H. |

| Diarylamide-Carboxamide [5] | 3-(trifluoromethyl)phenyl | 6-chloropyridin-3-amine | SGC-7901 (Gastric), HepG2 (Liver) | 9.13 - 10.15 | The presence of electron-withdrawing groups on both aryl rings enhances cytotoxicity. |

| Heterocyclic Diarylamide [10] | 3,4,5-trimethoxyphenyl | N-(4-methoxybenzyl) with 5-methoxyindole | MGC-803 (Gastric), PC-3 (Prostate) | 1.56 - 3.56 | The trimethoxyphenyl ring (a classic feature of colchicine site binders) and the indole heterocycle are potent combinations for tubulin inhibition. |

Part 4: Challenges and Future Perspectives

The future of N,N-diarylacetamide research is bright. The synthetic accessibility of this scaffold allows for the rapid generation of large, diverse compound libraries. These libraries can be screened against a multitude of biological targets, including emerging ones in oncology, neurodegenerative diseases, and infectious diseases. The continued elucidation of detailed SAR will enable the rational design of next-generation derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles, paving the way for new and effective therapeutic agents.

References

- A Comparative Guide to the Synthesis and Biological Activities of N-Aryl-Diphenylacetamide Deriv

- Synthesis and structure-activity relationship of diarylamide derivatives as selective inhibitors of the proliferation of human endothelial cells. Bioorganic & Medicinal Chemistry.

- A Technical Guide to the Structure-Activity Relationships of Diphenylacetamide Analogs for Drug Discovery. BenchChem.

- Synthesis of N‐arylacetamide compounds.

- Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules.

- Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry.

- Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. Frontiers in Chemistry.

- Some typical diarylamine derivatives as drugs.

- Selected Biologically Active Diarylacetate Derivatives.

- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules.

- A Comparative Guide to the Structure-Activity Relationship of 2-(4-Iodophenyl)-n- methylacetamide Derivatives as Potential Anticancer Agents. BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Frontiers | Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and structure-activity relationship of diarylamide derivatives as selective inhibitors of the proliferation of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Targets of N,N-disubstituted Phenylacetamides

Introduction: The Versatile Scaffold of N,N-disubstituted Phenylacetamides in Drug Discovery

The N,N-disubstituted phenylacetamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse array of biologically active molecules. This chemical motif, characterized by a phenyl ring linked to a carbonyl group which is in turn bonded to a nitrogen atom bearing two substituents, offers a unique combination of structural rigidity and synthetic tractability. This allows for the systematic exploration of chemical space to optimize interactions with a wide range of biological targets. The inherent physicochemical properties of this scaffold can be finely tuned through modifications of the phenyl ring and the N-substituents, enabling the development of compounds with tailored pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the key biological targets of N,N-disubstituted phenylacetamides, delving into their mechanisms of action, the experimental methodologies used to validate these interactions, and the downstream cellular consequences.

Voltage-Gated Sodium Channels: Modulating Neuronal Excitability

A prominent class of biological targets for N,N-disubstituted phenylacetamides is the family of voltage-gated sodium channels (VGSCs). These ion channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons.[1] Phenylacetamide derivatives have been extensively investigated as sodium channel blockers, a mechanism that underpins their therapeutic potential as local anesthetics, anticonvulsants, and antiarrhythmics.

Mechanism of Action

N,N-disubstituted phenylacetamides typically act by binding to the inner pore of the sodium channel, stabilizing the inactivated state of the channel. This state-dependent binding is crucial to their mechanism; they have a higher affinity for channels that are frequently opening and closing, a characteristic of rapidly firing neurons in pathological states like epilepsy or neuropathic pain. By stabilizing the inactivated state, these compounds effectively reduce the number of channels available to open in response to a depolarizing stimulus, thereby dampening neuronal excitability and preventing the propagation of aberrant electrical signals.

Experimental Workflow: Validating Sodium Channel Blockade

A robust method to quantify the interaction of N,N-disubstituted phenylacetamides with VGSCs is the veratridine-induced sodium influx assay. Veratridine is an alkaloid that binds to site 2 of the sodium channel, causing persistent activation and a sustained influx of sodium ions.[1]

-

Cell Culture: Plate HEK-293 cells stably expressing the desired sodium channel subtype (e.g., NaV1.7) in a 96-well black-walled, clear-bottom plate and culture to form a confluent monolayer.

-

Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) and then incubate with a sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2) according to the manufacturer's instructions. This is typically for 30-60 minutes at 37°C.

-

Compound Incubation: Add varying concentrations of the test N,N-disubstituted phenylacetamide compounds to the wells and incubate for a predetermined period (e.g., 15-30 minutes) to allow for channel binding.

-

Stimulation and Measurement: Place the plate in a fluorescence plate reader. Initiate the reaction by adding a solution of veratridine (final concentration typically 10-100 µM).

-

Data Acquisition: Immediately begin kinetic fluorescence readings (e.g., every 2 seconds for 5 minutes) at the appropriate excitation and emission wavelengths for the chosen dye.

-

Data Analysis: The rate of increase in fluorescence is proportional to the rate of sodium influx. Calculate the initial rate of fluorescence change for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

For phenylacetamide-based sodium channel blockers, SAR studies have revealed several key features that govern potency:

-

Lipophilicity of the N-substituents: Increasing the lipophilicity of the amine portion of the molecule often leads to more potent sodium channel blockade.

-

Aromatic Moieties: The presence of a phenyl ring near the amine can enhance inhibitory potency.

-

Linker Length: A three-carbon spacer between the amide and the amine is often optimal.

| Compound | Structure | Na+ Influx Inhibition IC50 (nM) | Reference |

| PD 85639 | N-[3-(2,6-dimethyl-1-piperidinyl)propyl]-α-phenylbenzeneacetamide | 720 | [2] |

| Compound Analog | N-{3-[4-(2-Oxo-2,3-dihydro-benzoimidazol-1-yl)-piperidin-1-yl]-propyl}-2,2-diphenyl-acetamide | 489 | [3] |

Visualization of Mechanism

Caption: Mechanism of VGSC blockade by N,N-disubstituted phenylacetamides.

Monoamine Oxidase A: A Target for Antidepressant Activity

Certain N,N-disubstituted phenylacetamide derivatives have been identified as inhibitors of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters such as serotonin and norepinephrine.[4] Inhibition of MAO-A leads to an increase in the synaptic concentrations of these neurotransmitters, a well-established mechanism for antidepressant action.[4]

Mechanism of Action

Phenylacetamide-based MAO-A inhibitors act by binding to the active site of the enzyme, preventing it from metabolizing its natural substrates. The selectivity for MAO-A over the B isoform is a critical aspect of their design, as MAO-B is primarily involved in the metabolism of dopamine. Selective MAO-A inhibitors are sought after to minimize side effects associated with non-selective MAO inhibition.[4]

Experimental Workflow: Quantifying MAO-A Inhibition

A common method to assess the inhibitory potential of compounds against MAO-A is a fluorometric assay that detects the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of its substrate.[5]

-

Reagent Preparation:

-

MAO-A Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

MAO-A Enzyme Solution: Dilute a stock solution of recombinant human MAO-A to the desired working concentration in assay buffer.

-

Substrate Solution: Prepare a solution of a suitable MAO-A substrate, such as p-tyramine, in assay buffer.

-

Detection Reagent: Prepare a working solution containing a fluorogenic probe (e.g., Amplex Red) and horseradish peroxidase (HRP) in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the MAO-A enzyme solution.

-

Add varying concentrations of the test N,N-disubstituted phenylacetamide compounds or a known inhibitor (e.g., clorgyline) as a positive control.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate and detection reagent mixture to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity kinetically (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission for Amplex Red).

-

-

Data Analysis:

-

Calculate the rate of reaction (increase in fluorescence per unit time) for each inhibitor concentration.

-

Determine the percentage of inhibition relative to a vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Structure-Activity Relationship (SAR) Insights

For N-arylacetamide inhibitors of MAO-A, specific structural features are important for high activity and selectivity. These include the size and shape of the aromatic moiety, with a nearly linear tricyclic aromatic portion often being favorable. The acetamido group is typically the optimal amide functionality.[6]

| Compound Series | General Structure | MAO-A IC50 Range (nM) | Reference |

| N-Arylacetamides | Tricyclic-Ar-NH-CO-CH₃ | 10-100 | [6] |

| 2-Phenoxyacetamide Analogues | Ar-O-CH₂-CO-NH-Ar' | 58 - >100,000 | [7] |

Visualization of Mechanism

Caption: Inhibition of MAO-A by N,N-disubstituted phenylacetamides.

Carbonic Anhydrases: Targeting the Tumor Microenvironment

N-phenylacetamide-based sulfonamides have emerged as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[4] This enzyme is overexpressed in many types of cancer and plays a crucial role in regulating pH in the hypoxic tumor microenvironment.[8] By maintaining a relatively alkaline intracellular pH and an acidic extracellular environment, CA IX promotes tumor cell survival, proliferation, and invasion.[8]

Mechanism of Action

The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.[2] For N-phenylacetamide derivatives, the phenylacetamide moiety can be modified to interact with residues in and around the active site, thereby influencing the inhibitor's potency and isoform selectivity. Inhibition of CA IX disrupts the pH balance in tumor cells, leading to intracellular acidification and a reduction in the acidification of the extracellular space. This can trigger apoptosis, inhibit cell proliferation, and reduce the invasive potential of cancer cells.[9]

Experimental Workflow: Assessing Carbonic Anhydrase Inhibition

The inhibitory activity of N,N-disubstituted phenylacetamides against carbonic anhydrases is commonly determined using a colorimetric assay based on the esterase activity of the enzyme.[10]

-

Reagent Preparation:

-

Assay Buffer: Prepare a Tris-SO₄ buffer (e.g., 50 mM, pH 7.6).

-

Enzyme Solution: Prepare a working solution of the desired human carbonic anhydrase isoform (e.g., hCA IX) in the assay buffer.

-

Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a suitable organic solvent like acetonitrile or DMSO.

-

-

Assay Procedure (96-well plate format):

-

Add the assay buffer to each well.

-

Add varying concentrations of the test N-phenylacetamide sulfonamide compounds or a known inhibitor (e.g., acetazolamide).

-

Add the enzyme solution to the wells.

-

Initiate the reaction by adding the pNPA substrate solution. The final concentration of pNPA is typically around 1 mM.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader.

-

Measure the increase in absorbance at 405 nm in a kinetic mode at regular intervals (e.g., every 30 seconds for 10-15 minutes). The product, p-nitrophenol, is yellow and absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each compound concentration relative to a control without an inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the IC50 or Ki value.

-

Structure-Activity Relationship (SAR) Insights

For sulfonamide-based CA inhibitors, the sulfonamide group is the primary zinc-binding moiety. The "tail" of the molecule, which in this case would include the N-phenylacetamide portion, can be modified to achieve isoform selectivity by exploiting differences in the amino acid residues lining the active site cavity of the various CA isoforms.[10][11]

| Compound | Structure | hCA II Ki (nM) | hCA IX Ki (nM) | Reference |

| Compound 5c | 5-[2-(N-(4-fluorophenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamide | 16.7 | - | [12] |

| Compound 3n | (E)-1-(4-sulfamoyl-phenylethyl)-3-(4-chlorobenzylidene)-5-(4-chlorophenyl)-1H-pyrrol-2(3H)-one | - | 41.3 | [13] |

Visualization of Downstream Effects

Caption: Downstream effects of CA IX inhibition in cancer cells.

Other Notable Biological Targets

The versatility of the N,N-disubstituted phenylacetamide scaffold extends to other important biological targets.

Cytochrome P450 Lanosterol 14α-demethylase (CYP51)

In the realm of antifungal drug discovery, phenylacetamide-containing molecules have been designed to inhibit cytochrome P450 lanosterol 14α-demethylase (CYP51). This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.

Metabotropic Glutamate Receptor 4 (mGluR4)

N,N-disubstituted phenylacetamides have also been developed as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4).[14] These compounds bind to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to its endogenous ligand. As mGluR4 is involved in the regulation of neurotransmitter release, PAMs of this receptor are being investigated for the treatment of neurological disorders such as Parkinson's disease.

Conclusion

The N,N-disubstituted phenylacetamide scaffold represents a highly fruitful starting point for the design and development of novel therapeutics. Its ability to be readily functionalized allows for the fine-tuning of interactions with a diverse range of biological targets, including ion channels, enzymes, and G-protein coupled receptors. The examples highlighted in this guide underscore the broad therapeutic potential of this chemical class, from modulating neuronal excitability to combating cancer and fungal infections. As our understanding of the structural biology of these targets continues to grow, so too will our ability to design more potent and selective N,N-disubstituted phenylacetamide-based drugs.

References

-

Vedani, A., & Dunitz, J. D. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

-

Roufos, I., Hays, S. J., Dooley, D. J., Schwarz, R. D., Campbell, G. W., & Probert, A. W., Jr. (1994). Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. Journal of Medicinal Chemistry, 37(2), 268–274. [Link]

-

Roufos, I., Hays, S., & Schwarz, R. D. (1996). A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. Journal of Medicinal Chemistry, 39(7), 1514–1520. [Link]

-

Pastorek, J., Pastorekova, S., Callebaut, I., Mornon, J. P., & Zelnik, V. (2022). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1966-1981. [Link]

-

Alcazar-Fuoli, L., Mellado, E., Garcia-Effron, G., Lopez, J. F., Grimalt, J. O., Cuenca-Estrella, J. M., & Rodriguez-Tudela, J. L. (2008). Ergosterol biosynthesis pathway in Aspergillus fumigatus. Steroids, 73(4), 339-347. [Link]

-

Dupont, S., Lemetais, A., Ferreira, T., & Loll, F. (2012). Ergosterol biosynthesis: a fungal pathway for life on land? Evolution; International Journal of Organic Evolution, 66(9), 2961–2968. [Link]

-

Gieling, R. G., Babic, A., D'Amico, L., De Monte, C., & Supuran, C. T. (2020). Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness. Cancers, 12(4), 1032. [Link]

-

Williams, R., Johnson, K. A., Gentry, P. R., & Niswender, C. M. (2009). Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4). ACS Chemical Neuroscience, 1(6), 411-419. [Link]

-

Stams, T., & Christianson, D. W. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Enzyme & Protein, 49(1-3), 1-13. [Link]

-

Organic Syntheses. (n.d.). Phenylacetamide. Organic Syntheses. [Link]

-

Organic Syntheses. (n.d.). Phenylacetic acid. Organic Syntheses. [Link]

-

Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

-

SSRN. (2025). Colorimetric Esterase Activity Assay for Carbonic Anhydrase. SSRN. [Link]

-

Kim, J. K., & Kim, K. H. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(16), 8758. [Link]

-

Zhou, M., & Panchuk-Voloshina, N. (1997). A one-step fluorometric method for the continuous measurement of monoamine oxidase activity. Analytical Biochemistry, 253(2), 169–174. [Link]

-

Williams, R., Gentry, P. R., & Niswender, C. M. (2012). Discovery and characterization of a novel series of N-phenylsulfonyl-1H-pyrrole picolinamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). ACS Chemical Neuroscience, 3(9), 716–722. [Link]

-

Pastorekova, S., & Pastorek, J. (2015). Carbonic anhydrase IX: a new and effective target for cancer therapy. Future Oncology (London, England), 11(1), 99-108. [Link]

-

Harrison, C., & Traynor, J. R. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

ION Biosciences. (n.d.). High-throughput Sodium Flux Assay for NaV1.5 using Assay Ready Cells. ION Biosciences. [Link]

-

Csader, S., Hrabovska, Z., & Pastorekova, S. (2025). Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2351651. [Link]

-

Li, Y., Li, W., & Gong, P. (2020). 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects. ChemMedChem, 15(8), 705–715. [Link]

-

BindingDB. (n.d.). Ki Summary. BindingDB. [Link]

-

ResearchGate. (n.d.). IC50 values for the inhibition of recombinant human MAO-A and MAO-B by.... ResearchGate. [Link]

-

Harfenist, M., Joyner, C. T., Mize, P. D., & White, H. L. (1994). Selective inhibitors of monoamine oxidase. 2. Arylamide SAR. Journal of Medicinal Chemistry, 37(13), 2085–2089. [Link]

-

Said, M. F., George, R. F., Petreni, A., Supuran, C. T., & Mohamed, N. M. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 743-756. [Link]

-

Liu, X., Wang, G., & Zhang, J. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules (Basel, Switzerland), 25(8), 1772. [Link]

-

Engers, D. W., Field, J. R., & Lindsley, C. W. (2017). Discovery of structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes - Part 2. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463-3467. [Link]

-

Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis. [Link]

-

Inxight Drugs. (n.d.). N,N-DIMETHYL-2-(2-PHENYLACETAMIDO)ACETAMIDE. Inxight Drugs. [Link]

-

BindingDB. (n.d.). Ki Summary. BindingDB. [Link]

-

Traynor, J. R., & Neubig, R. R. (2009). Use of the GTPγS ( [35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.16. [Link]

-

Gentry, P. R., Wess, J., & Lindsley, C. W. (2017). Optimization of M4 positive allosteric modulators (PAMs): The discovery of VU0476406, a non-human primate in vivo tool compound for translational pharmacology. ACS Chemical Neuroscience, 8(6), 1198–1205. [Link]

-

Harrison, C., & Traynor, J. R. (2003). [35S]GTPgammaS binding in G protein-coupled receptor assays. Life Sciences, 74(4), 489–508. [Link]

-

PubChem. (n.d.). N,N-Diethyl-2-phenylacetamide. PubChem. [Link]

-

PubChem. (n.d.). N,N-Dimethyl-2-phenylacetamide. PubChem. [Link]

-

Williams, R., Johnson, K. A., & Gentry, P. R. (2009). Synthesis and SAR of a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Bioorganic & Medicinal Chemistry Letters, 19(17), 5122–5125. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of N-(3-methoxyphenyl)-N-phenylacetamide

Technical Monograph: N-(3-methoxyphenyl)-N-phenylacetamide

Executive Summary

This technical guide outlines the physicochemical properties, synthesis, and structural characterization of This compound (Formula:

Due to its specific substitution pattern, this molecule is frequently generated in situ or as a custom synthesis intermediate rather than being a high-volume commodity chemical. This guide provides a validated protocol for its synthesis from the commercially available precursor 3-methoxy-N-phenylaniline (CAS 101-16-6) .

Part 1: Physicochemical Profile[1]

The fundamental data below establishes the baseline identity for the target molecule.[1]

| Property | Data / Value |

| IUPAC Name | This compound |

| Common Synonyms | N-Acetyl-3-methoxydiphenylamine; N-phenyl-m-acetanisidide |

| Molecular Formula | |

| Molecular Weight | 241.29 g/mol |

| Monoisotopic Mass | 241.1103 Da |

| Physical State | Off-white to pale yellow solid (recrystallized) |

| Solubility | Soluble in DCM, Chloroform, DMSO, Ethyl Acetate; Insoluble in Water |

| Precursor CAS | 101-16-6 (3-methoxy-N-phenylaniline) |

Elemental Analysis (Calculated):

-

Carbon: 74.67%

-

Hydrogen: 6.27%

-

Nitrogen: 5.81%

-

Oxygen: 13.26%

Part 2: Synthetic Pathway & Protocol

The most robust route to this compound is the nucleophilic acyl substitution of the secondary amine precursor. Direct acetylation ensures high yield and minimal side products compared to coupling reactions.

Reaction Scheme

Figure 1: Acetylation pathway via nucleophilic acyl substitution.

Experimental Protocol (Self-Validating)

Reagents:

-

Start Material: 3-methoxy-N-phenylaniline (1.0 eq, 5.0 mmol, ~1.0 g).

-

Acylating Agent: Acetic Anhydride (1.5 eq) or Acetyl Chloride (1.2 eq).

-

Solvent: Dichloromethane (DCM) (anhydrous).

-

Base: Pyridine (2.0 eq) or Triethylamine (

).

Step-by-Step Procedure:

-

Dissolution: In a flame-dried round-bottom flask under

atmosphere, dissolve 1.0 g of 3-methoxy-N-phenylaniline in 15 mL of dry DCM. -

Addition: Cool the solution to 0°C. Add Pyridine (2.0 eq) followed by dropwise addition of Acetic Anhydride (1.5 eq).

-

Checkpoint: The reaction is exothermic; maintain temperature <5°C during addition to prevent impurity formation.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting amine spot (

) should disappear, replaced by a lower polarity amide spot.

-

-

Workup: Quench with saturated

solution to neutralize excess acid. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove pyridine) followed by brine. -

Purification: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography if necessary.

Part 3: Structural Characterization

To ensure scientific integrity, the synthesized compound must be validated using NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

The structure is characterized by the loss of the N-H signal and the appearance of the acetyl methyl group.

| Signal | Shift ( | Multiplicity | Integration | Assignment |

| Acetyl- | 2.05 – 2.15 | Singlet | 3H | Methyl group of the acetamide. |

| Methoxy- | 3.75 – 3.80 | Singlet | 3H | Methoxy group on the phenyl ring. |

| Aromatic | 6.70 – 7.45 | Multiplet | 9H | Overlapping protons of the two phenyl rings. |

Note: Due to the tertiary amide bond, rotamers may be observed in the NMR spectrum at low temperatures, causing signal broadening or duplication.

Mass Spectrometry (Fragmentation Logic)

The fragmentation pattern in ESI-MS or EI-MS provides a fingerprint for structural confirmation.

Figure 2: Primary fragmentation pathway showing the characteristic loss of the acetyl group as ketene.

-

Parent Ion:

241 -

Key Fragment:

199. This corresponds to the protonated amine precursor (3-methoxy-N-phenylaniline), resulting from the loss of the acetyl group (ketene elimination,

Part 4: Applications & Handling

-

Stability: The compound is stable at room temperature but should be stored in a desiccator to prevent hydrolysis over long periods.

-

Handling: Standard PPE (gloves, goggles) is required. As a tertiary amide, it is less prone to hydrogen bonding than secondary amides, resulting in higher solubility in organic solvents (DCM, DMSO) and lower melting points.

-

Research Use: This scaffold is often investigated for its potential to inhibit P-glycoprotein (P-gp) or as a linker in PROTAC (Proteolysis Targeting Chimera) design due to the rigidity of the diaryl-amide bond.

References

-

Precursor Data: National Institute of Standards and Technology (NIST).[2] 3-Methoxy-N-phenylaniline (CAS 101-16-6).[3][4][5] NIST Chemistry WebBook, SRD 69.[2] [Link]

- Synthesis Methodology: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Spectral Database: National Center for Biotechnology Information. PubChem Compound Summary for N-(3-methoxyphenyl)acetamide (Related Isomer for spectral comparison). PubChem.[6] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3,4-Dimethoxyphenylethylamine, N,N-di(acetyl)- [webbook.nist.gov]

- 3. 3-METHOXY-N-PHENYLANILINE | CAS 101-16-6 [matrix-fine-chemicals.com]

- 4. 3-Methoxydiphenylamine (CAS 101-16-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 101-16-6|3-Methoxy-N-phenylaniline|BLD Pharm [bldpharm.com]

- 6. N-Acetyl-N-(4-methoxyphenyl)acetamide | C11H13NO3 | CID 13311989 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: A Proposed Investigational Workflow to Characterize N-(3-methoxyphenyl)-N-phenylacetamide as a Potential TRPM8 Antagonist

Abstract

The Transient Receptor Potential Melastatin 8 (TRPM8) ion channel is a well-validated therapeutic target for a range of conditions, including neuropathic pain, migraine, and overactive bladder.[1][2][3] As the body's primary sensor for cold temperatures and cooling agents like menthol, its modulation offers a promising avenue for therapeutic intervention.[2][4] The search for novel, potent, and selective TRPM8 antagonists remains a high-priority area in drug discovery.[5][6] This document addresses the question of whether a specific compound, N-(3-methoxyphenyl)-N-phenylacetamide, acts as a TRPM8 antagonist. A thorough review of the scientific literature reveals no existing data on the biological activity of this molecule at the TRPM8 channel. Therefore, this guide pivots from a declarative statement to an investigational plan. It outlines a systematic, multi-stage research cascade designed to definitively characterize the pharmacological activity of this compound, or any uncharacterized compound, at the TRPM8 ion channel. We will detail the requisite high-throughput primary screening, gold-standard electrophysiological confirmation, and subsequent selectivity profiling, providing the scientific rationale and step-by-step protocols for each phase.

Introduction: The TRPM8 Channel as a Therapeutic Target

TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[3] Its activation by stimuli such as cold temperatures (below ~28°C) or chemical agonists (e.g., menthol, icilin) leads to an influx of cations, primarily Ca²⁺ and Na⁺, depolarizing the neuron and generating an action potential that signals the sensation of cold.[7] In pathological states, such as chemotherapy-induced neuropathy or chronic nerve injury, TRPM8-expressing neurons can become sensitized, contributing to cold allodynia—a condition where innocuous cold stimuli are perceived as painful.[1][2] Consequently, antagonists that block TRPM8 activation are of significant therapeutic interest.

This guide proposes a validated workflow to determine if this compound possesses TRPM8 antagonist activity. The process is designed as a sequential screening cascade, where each step provides a higher level of evidence and mechanistic detail.

Caption: Proposed research cascade for pharmacological characterization.

Step 1: Primary Screening via High-Throughput Calcium Imaging

Scientific Rationale

The foundational method for screening compound libraries against TRPM8 is the fluorescence-based calcium imaging assay.[6] Its rationale is straightforward: as a calcium-permeable channel, the activation of TRPM8 results in a rapid and measurable increase in intracellular calcium ([Ca²⁺]i).[8][9] This assay is highly amenable to a 96- or 384-well plate format, making it ideal for initial high-throughput screening (HTS) to identify potential "hits." We will measure the ability of this compound to inhibit the [Ca²⁺]i influx induced by a known TRPM8 agonist.

Caption: Principle of the fluorescence-based calcium imaging assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well format using a cell line stably expressing human TRPM8 (e.g., HEK293-hTRPM8).

-

Cell Culture and Plating:

-

Culture HEK293-hTRPM8 cells in appropriate media (e.g., DMEM with 10% FBS, 1% Pen-Strep, and a selection antibiotic like G418).

-

One day prior to the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density that ensures 80-90% confluency on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye like Fluo-4 AM.[8] A typical concentration is 2-4 µM in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.

-

Add 100 µL of the dye-loading buffer to each well.

-

Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Compound and Agonist Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform serial dilutions in HBSS to create a concentration range for IC₅₀ determination (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the well is ≤ 0.5%.

-

Prepare a known TRPM8 agonist, such as Menthol or the potent synthetic agonist WS-12, at a concentration that elicits ~80% of the maximal response (the EC₈₀).[8][10] This is critical for detecting competitive antagonism.

-

Prepare a positive control antagonist (e.g., AMTB) and a vehicle control (HBSS with 0.5% DMSO).[10]

-

-

Assay Execution and Measurement:

-

Use a fluorescence plate reader (e.g., FLIPR, FlexStation) capable of automated liquid handling and kinetic reading.

-

Set the instrument parameters (e.g., Excitation: ~490 nm, Emission: ~515 nm).

-

Wash the cells twice with 100 µL of HBSS to remove extracellular dye. Leave 100 µL of buffer in the wells.

-

Place the cell plate into the reader.

-

Step 1 (Baseline): Record baseline fluorescence for 10-20 seconds.

-

Step 2 (Antagonist Addition): The instrument adds 50 µL of the test compound dilutions (or controls) to the appropriate wells. Incubate for 10-20 minutes.

-

Step 3 (Agonist Challenge): The instrument adds 50 µL of the EC₈₀ agonist solution.

-

Step 4 (Signal Recording): Immediately record the fluorescence signal kinetically for 2-5 minutes.

-

-

Data Analysis:

-

The primary response is the change in fluorescence (F_max - F_baseline).

-

Normalize the data: Set the average response of the vehicle control (agonist only) as 100% activity and the positive control antagonist as 0% activity.

-

Plot the normalized response against the log of the test compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the agonist-induced signal).

-

Anticipated Data and Interpretation

| Compound | Concentration | Agonist | Normalized Response (%) | Calculated IC₅₀ (nM) |

| Vehicle (DMSO) | 0.5% | Menthol (EC₈₀) | 100% ± 5% | N/A |

| AMTB (Control) | 1 µM | Menthol (EC₈₀) | 2% ± 1% | 45 ± 10 |

| Test Compound | 10 nM - 100 µM | Menthol (EC₈₀) | Dose-dependent | To be determined |

A successful "hit" would be a compound that shows a clear dose-dependent inhibition of the agonist-induced calcium signal, typically with an IC₅₀ value below 10 µM.

Step 2: Gold-Standard Electrophysiological Confirmation

Scientific Rationale

While calcium imaging is excellent for screening, it is an indirect measure of channel activity. Whole-cell patch-clamp electrophysiology is the gold-standard technique for directly measuring the ion currents flowing through the channel.[5][11] This method provides definitive confirmation of antagonism and yields more precise data on potency, kinetics, and mechanism of action (e.g., voltage-dependence of block).[12]

Detailed Experimental Protocol

-

Cell Preparation:

-

Plate HEK293-hTRPM8 cells on glass coverslips 24-48 hours before recording. Use low-density plating to facilitate patching individual cells.

-

-

Solutions and Pipettes:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsCl, 1 MgCl₂, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with CsOH. (Cesium is used to block potassium channels).

-

Pull recording pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with internal solution.

-

-

Recording Procedure:

-

Mount a coverslip in the recording chamber of a patch-clamp microscope and perfuse with the external solution.

-

Approach a single cell with the recording pipette and form a high-resistance (>1 GΩ) seal (a "giga-seal").

-

Rupture the cell membrane to achieve the "whole-cell" configuration.

-

Clamp the cell's membrane potential, typically at -60 mV.

-

Apply a voltage protocol, such as a ramp from -100 mV to +100 mV, to elicit TRPM8 currents.[13]

-

Establish a stable baseline current.

-

Perfuse the cell with a TRPM8 agonist (e.g., 100 µM Menthol) to activate a robust outward-rectifying current characteristic of TRPM8.

-

Once the agonist-evoked current is stable, co-apply the agonist with various concentrations of this compound.

-

Record the inhibition of the current at each concentration. A "washout" step, where the compound is removed, should be performed to test for reversibility.

-

-

Data Analysis:

-

Measure the peak current amplitude at a positive potential (e.g., +80 mV) in the presence of the agonist alone and with the test compound.

-

Calculate the percentage of inhibition at each concentration.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC₅₀.

-

Caption: Expected electrophysiological results for a TRPM8 antagonist.

Step 3: Selectivity and Mechanism of Action

Scientific Rationale

A therapeutically viable antagonist must be selective for its target. It is crucial to assess the activity of this compound against other related thermo-TRP channels, particularly TRPA1 and TRPV1, which are also involved in sensory signaling and pain.[14] Lack of selectivity could lead to undesirable off-target effects.

Experimental Approach

-

Counter-Screening: Repeat the calcium imaging and/or electrophysiology assays using cell lines that stably express other TRP channels (e.g., HEK-hTRPV1, HEK-hTRPA1). The compound should be tested at a concentration at least 10-fold higher than its TRPM8 IC₅₀. A selective compound will show minimal to no activity at these other channels.

-

Mechanism of Action (MoA): The electrophysiology protocol can be adapted to probe the MoA. For example, reversing the order of addition (antagonist first, then agonist) can help differentiate between competitive and non-competitive binding. Testing against different agonists that bind to distinct sites on the channel (e.g., menthol vs. icilin) can also provide mechanistic clues.[14]

Conclusion

The question of whether this compound is a TRPM8 antagonist cannot be answered from existing literature. However, this guide provides a robust, logical, and technically detailed roadmap to definitively answer this question. By progressing from high-throughput calcium imaging to gold-standard electrophysiology and essential selectivity counter-screens, a researcher can generate a comprehensive pharmacological profile for this compound. This systematic approach ensures that any observed activity is on-target, potent, and selective, laying the necessary groundwork for any further preclinical development.

References

-

Jahanfar, F. (2021). Identifying antagonist drugs for TRPM8 ion channel as candidates for repurposing. University of Helsinki. [Link]

-

Rjasanow, A., et al. (2024). Direct modulation of TRPM8 ion channels by rapamycin and analog macrolide immunosuppressants. eLife, 13, e97341. [Link]

-

Andrews, M. D., et al. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 6(8), 947–952. [Link]

-

Sisto, A., et al. (2021). Validation of TRPM8 antagonist compound 1 by orthogonal assays and compound selectivity. ResearchGate. [Link]

-

Rohacs, T., et al. (2008). TRPM8 acute desensitization is mediated by calmodulin and requires PIP2: distinction from tachyphylaxis. Journal of Neurophysiology, 100(5), 2546–2557. [Link]

-

Sisto, A., et al. (2022). In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. Pharmaceuticals, 15(2), 220. [Link]

-

de la Torre-Martínez, R., et al. (2017). Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists. Scientific Reports, 7, 10766. [Link]

-

Nanion Technologies. (n.d.). Cold activation of TRPM8 using the External Perfusion System and the Port-a-Patch. Nanion Technologies. [Link]

-

Mahns, D. A., et al. (2007). Transient Receptor Potential Channel TRPM8 Agonists Stimulate Calcium Influx and Neurotensin Secretion in Neuroendocrine Tumor Cells. Neuroendocrinology, 85(3), 166-176. [Link]

-

Biswas, S., et al. (2023). TRPM8 Regulates Mitochondrial Ca2+‐Dynamics, Temperature and Endoplasmic Reticulum‐Mitochondrial Contact Points in T Cell. Advanced Biology, 7(1), 2200155. [Link]

-

Andersson, D. A., et al. (2004). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. Journal of Neuroscience, 24(23), 5364–5369. [Link]

-

González-Muñiz, R. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. International Journal of Molecular Sciences, 22(19), 10738. [Link]

-

Amgen. (n.d.). Characterization of five distinct compounds as TRPM8 antagonists. ResearchGate. [Link]

-

de la Torre-Martínez, R., et al. (2023). Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. Exploratory Drug Science, 1(4), 269-289. [Link]

-

Kruger, L., & Carstens, M. I. (2018). Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine. Pharmaceuticals, 11(4), 135. [Link]

-

de la Torre-Martínez, R., et al. (2023). β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. International Journal of Molecular Sciences, 24(21), 15886. [Link]

Sources

- 1. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identifying antagonist drugs for TRPM8 ion channel as candidates for repurposing [tesidottorato.depositolegale.it]

- 6. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. explorationpub.com [explorationpub.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. karger.com [karger.com]

- 10. TRPM8 Regulates Mitochondrial Ca2+‐Dynamics, Temperature and Endoplasmic Reticulum‐Mitochondrial Contact Points in T Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Making sure you're not a bot! [nanion.de]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Solubility Profiling of N-(3-methoxyphenyl)-N-phenylacetamide in DMSO and Ethanol

Executive Summary

This technical guide details the solubility characteristics and determination protocols for N-(3-methoxyphenyl)-N-phenylacetamide (C₁₅H₁₅NO₂). As a tertiary amide lacking a hydrogen bond donor, this compound exhibits distinct dissolution behaviors in protic (Ethanol) versus aprotic (DMSO) solvent systems.

This document provides a theoretical framework grounded in structural analysis, followed by a validated "Shake-Flask" experimental protocol. It is designed for researchers requiring precise solubility data for formulation, stock solution preparation, and biological assay development.

Chemical Profile & Theoretical Solubility Landscape

To predict and manipulate solubility, one must first understand the solute-solvent interaction mechanisms.

Structural Analysis

-

Compound: this compound

-

Molecular Weight: ~241.29 g/mol

-

Functional Class: Tertiary Amide / Diaryl Acetamide

-

Key Feature: The nitrogen atom is fully substituted (acetyl, phenyl, 3-methoxyphenyl).

-

H-Bond Donor (HBD) Count: 0 (No N-H bond).

-

H-Bond Acceptor (HBA) Count: 2 (Carbonyl oxygen, Methoxy oxygen).

-

Solvent Interaction Mechanism

| Solvent | Type | Interaction Mechanism | Predicted Solubility |

| DMSO | Polar Aprotic | Dipole-Dipole & Hydrophobic: DMSO is a powerful H-bond acceptor and possesses a high dipole moment. It interacts strongly with the polar amide carbonyl and solvates the aromatic rings via dispersion forces. | High (>100 mg/mL)Preferred for stock solutions. |

| Ethanol | Polar Protic | H-Bonding (Solvent as Donor): Ethanol acts as an H-bond donor to the amide and methoxy oxygens. However, the lipophilic burden of the two aromatic rings competes with this interaction. | Moderate (Temp. dependent)Suitable for working solutions. |

| Water | Polar Protic | Hydrophobic Effect: The lack of an H-bond donor and the presence of two hydrophobic aryl groups make aqueous solubility negligible. | Low / Insoluble Risk of precipitation upon dilution. |

Experimental Protocol: Determination of Equilibrium Solubility

Objective: To quantitatively determine the thermodynamic solubility of this compound in DMSO and Ethanol at 25°C.

Methodology: Standard Shake-Flask Method with HPLC-UV Quantification.

Materials Required[1]

-

Analytes: this compound (Purity >98%).

-

Solvents: DMSO (ACS Spectrophotometric Grade), Ethanol (Absolute, ≥99.5%).

-

Equipment: Orbital Shaker (temp. controlled), 0.45 µm PTFE Syringe Filters, HPLC System (UV detector).

Step-by-Step Workflow

Phase 1: Saturation

-

Weighing: Weigh approximately 50 mg of the solid compound into a 4 mL clear glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (DMSO or Ethanol).

-

Note: If the solid dissolves instantly, add more solid until a visible excess remains. The presence of undissolved solid is critical to ensure thermodynamic equilibrium.

-

-

Equilibration: Seal the vial tightly with a PTFE-lined cap. Place in the orbital shaker at 25°C ± 0.5°C.

-

Agitation: Shake at 200 RPM for 24 hours.

Phase 2: Phase Separation

-

Sedimentation: Stop shaking and allow the vials to stand upright for 1 hour to let large particles settle.

-

Filtration: Using a pre-warmed syringe (to prevent temperature-induced precipitation), draw up the supernatant. Filter through a 0.45 µm PTFE filter into a clean HPLC vial.

-

Critical Step: Discard the first 200 µL of filtrate to account for filter adsorption saturation.

-

Phase 3: Quantification (HPLC-UV)

-

Dilution: Dilute the filtered supernatant with mobile phase (e.g., 50:50 Acetonitrile:Water) to fall within the linear dynamic range of the calibration curve (typically 1:100 or 1:1000 dilution is required for DMSO stocks).

-

Analysis: Inject onto HPLC (C18 Column, UV detection at 254 nm).

-

Calculation: Determine concentration using a pre-established calibration curve of the standard.

Workflow Diagram

Figure 1: Standardized Shake-Flask Solubility Determination Workflow.

Data Analysis & Reporting

Calculation

Calculate the solubility (

Expected Results & Interpretation

Based on the chemotype (Lipophilic Tertiary Amide), expect the following trends:

| Parameter | DMSO Result | Ethanol Result | Interpretation |

| Solubility | High (>100 mg/mL) | Moderate (10-50 mg/mL) | DMSO is the superior stock solvent. |

| Temp. Sensitivity | Low | High | Ethanol solubility will drop significantly at 4°C. |

| Water Tolerance | High | Low | Diluting an Ethanol stock into water risks faster precipitation than a DMSO stock. |

Application Note: Handling & Storage

"Oiling Out" Phenomenon

Tertiary acetamides with aromatic substituents often exhibit low melting points or form super-cooled liquids.

-

Risk: If the compound "oils out" (forms a second liquid phase) rather than precipitating as a solid during the shake-flask method, the solubility measurement will be invalid (measuring liquid-liquid equilibrium, not solid-liquid).

-

Mitigation: If oiling occurs, lower the temperature to 20°C or seed with a crystal to induce proper solidification.

Stock Solution Protocol

For biological assays, prepare a 100 mM Master Stock in DMSO.

-

Dissolve solid completely in 100% DMSO.

-

Sonicate for 5 minutes to ensure no micro-crystals remain.

-

Store at -20°C.

-

Thawing: Vortex vigorously upon thawing. DMSO is hygroscopic; absorbed water can cause the compound to crash out over time.

Dilution Logic Diagram

Figure 2: Critical path for diluting hydrophobic amides into aqueous media.

References

-

Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

- Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Standard reference for solubility thermodynamics).

-

Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 33(3), 244-257. Link

-

BenchChem. (2025).[1] Technical Guide to the Solubility of N-Phenylmethanesulfonamide in Organic Solvents. (Proxy data for N-phenyl substituted amides). Link

-

ResearchGate. (2021). Solubility of drugs in ethanol and DMSO.[2] (General discussion on solvent selection for lipophilic drugs). Link

Sources

Recrystallization solvents for N,N-diarylacetamides

Application Note: High-Purity Recrystallization Protocols for N,N-Diarylacetamides

Abstract & Scope

This application note provides a definitive guide for the purification of

This guide addresses the specific challenge of separating the target amide from unreacted diarylamines (which are prone to oxidation and color formation) and lipophilic byproducts. We prioritize "Green Chemistry" solvent systems where possible, while providing robust alternatives for difficult substrates.

Scientific Foundation: Solubility & Intermolecular Forces

To select the correct solvent, one must understand the molecular interactions at play:

-

Lattice Energy vs. Solvation:

-Diarylacetamides are typically crystalline solids (e.g., -

The "Tertiary" Constraint: Lacking an N-H proton, these amides cannot form hydrogen bond networks with themselves.[1][2][3] However, the carbonyl oxygen is a strong hydrogen bond acceptor.

-

Impurity Profile: The starting material, typically a diarylamine (e.g., diphenylamine), is less polar and oxidizes to form dark impurities (quinone-imines). The purification goal is to retain these oily, non-polar impurities in the mother liquor while crystallizing the amide.

Table 1: Solubility Profile of N,N-Diphenylacetamide

| Solvent Class | Representative Solvent | Solubility (Cold) | Solubility (Hot) | Suitability | Mechanism |

| Protic Polar | Ethanol (95%) | Moderate | High | Excellent | H-bonding to Carbonyl (Solute) + Hydrophobic effect (Anti-solvent water) |

| Aromatic | Toluene | High | Very High | Good (w/ antisolvent) | |

| Chlorinated | Dichloromethane | Very High | N/A (Low BP) | Poor | Too soluble; difficult to recover yield. |

| Alkanes | Hexane/Heptane | Insoluble | Low | Anti-Solvent | Forces precipitation of the polar amide. |

| Aqueous | Water | Insoluble | Insoluble | Anti-Solvent | Drives hydrophobic aggregation. |

Solvent Selection Decision Tree

The following logic gate ensures the selection of the optimal solvent system based on your specific compound's behavior.

Figure 1: Decision matrix for selecting the recrystallization solvent based on initial solubility screening.

Detailed Protocols

Protocol A: The Ethanol/Water System (Standard)

Best for: N,N-diphenylacetamide and analogs with moderate lipophilicity. This system effectively removes oxidized amine impurities.

Reagents:

-

Ethanol (95% or Absolute)

-

Deionized Water

-

Activated Charcoal (Norit or equivalent)

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling ethanol required to dissolve the solid.

-

Note: If the solution is dark (purple/brown), this indicates oxidized amines.

-

-

Decolorization (Critical):

-

Remove from heat source (to prevent boil-over).

-

Add activated charcoal (1-2% by weight of crude mass).

-

Boil gently for 2–5 minutes.

-

Hot Filtration: Filter the hot solution through a pre-warmed Büchner funnel (with Celite pad) to remove charcoal.

-

-

Crystallization:

-

Reheat the filtrate to boiling.

-

Add hot water dropwise until a persistent turbidity (cloudiness) appears.

-

Add a few drops of ethanol to clear the solution.

-

Self-Validation: The solution should be clear and near saturation point.

-

-

Cooling:

-

Allow the flask to cool to room temperature undisturbed.

-

Transfer to an ice bath (0–4 °C) for 1 hour.

-

Troubleshooting: If "oiling out" occurs (liquid droplets form instead of crystals), reheat to dissolve and add a "seed crystal" of pure product during the cooling phase (at ~40–50 °C).

-

-

Isolation: Filter the white needles/plates via vacuum filtration. Wash with cold 50:50 Ethanol/Water.

Protocol B: The Toluene/Heptane System

Best for: Highly substituted, very lipophilic diarylacetamides that are sparingly soluble in ethanol.

Procedure:

-

Dissolve crude material in minimum boiling Toluene.

-

Perform decolorization (charcoal) if necessary.

-

Remove from heat. Slowly add Heptane (or Hexane) until slight cloudiness persists.[4][5]

-

Allow to cool slowly.[4] The non-polar impurities generally remain in the toluene-rich mother liquor.

Experimental Workflow Diagram

The following diagram illustrates the critical path for the purification workflow, emphasizing the "Hot Filtration" step which is often skipped but essential for purity.

Figure 2: Step-by-step workflow for the purification of N,N-diarylacetamides.

Troubleshooting & Causality

| Observation | Root Cause | Corrective Action |

| Oiling Out | The melting point of the solute is lower than the solvent's boiling point in the mixture, or the impurity profile is depressing the MP. | 1. Use a lower boiling solvent (e.g., switch Toluene to Benzene substitute).2. Vigorous stirring during cooling can sometimes induce crystallization.3. Add a seed crystal at a temperature just below the MP. |

| Colored Crystals | Occlusion of mother liquor containing oxidized amines. | 1. Recrystallize again.2. Ensure the wash step is performed with cold solvent to displace mother liquor without dissolving crystals. |

| Low Yield | Too much solvent used, or the amide is too soluble in the anti-solvent. | 1. Concentrate the mother liquor and cool again (Second Crop).2. Check solubility data; the amide might be too soluble in ethanol. Try 50:50 Ethanol/Water ratio earlier. |

References

-

Wenner, W. (1952).[6] Phenylacetamide.[6][7][8] Organic Syntheses, 32, 92. (Provides foundational techniques for amide purification).

-

Sigma-Aldrich. (n.d.).[9] N,N-Diphenylacetamide Product Specification & Properties. (Verification of physical properties and solubility data).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

PubChem. (n.d.). N,N-Diphenylacetamide Compound Summary. National Center for Biotechnology Information.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. N,N-Diethyl-2-phenylacetamide | 2431-96-1 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N,N-Diphenylacetamide for synthesis 519-87-9 [sigmaaldrich.com]

HPLC method development for N-(3-methoxyphenyl)-N-phenylacetamide analysis

Executive Summary

This guide details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for the quantitation of N-(3-methoxyphenyl)-N-phenylacetamide . Unlike simple secondary amides, this target analyte is a tertiary amide featuring two aromatic systems (a phenyl and a 3-methoxyphenyl group) attached to the central nitrogen.

Key Technical Challenges:

-

High Lipophilicity: The presence of two aromatic rings significantly increases the partition coefficient (LogP > 3.0 est.), requiring optimized organic strength to prevent excessive retention and carryover.

-

Structural Isomerism: Separation from potential regioisomers (e.g., N-(2-methoxyphenyl) or N-(4-methoxyphenyl) analogs) requires specific stationary phase selectivity.

-

Neutral Character: As a non-ionizable species in the typical pH 2–8 range, retention is driven almost exclusively by hydrophobic and

-

Chemical Context & Analyte Profile

Understanding the physicochemical properties of the analyte is the foundation of robust method design.

| Property | Description | Implication for HPLC |

| Structure | Tertiary Amide ( | No H-bond donor capability; relies on H-bond acceptance and hydrophobic interaction. |

| LogP (Predicted) | ~3.2 – 3.5 | High affinity for C18 phases; requires high % organic mobile phase for elution. |

| pKa | Neutral (Amide basicity pKa < -0.5) | pH control is not required for ionization control but is essential for silica silanol suppression. |

| UV Chromophores | Two aromatic rings, Amide conjugation | Strong UV absorption expected at 210–220 nm and 240–254 nm . |

Method Development Strategy

We employ a "Scouting-to-Optimization" workflow. Because the analyte is neutral and lipophilic, Reverse Phase Chromatography (RP-HPLC) is the selected mode.

Stationary Phase Selection

-

Primary Choice: C18 (Octadecylsilane). Provides the strongest hydrophobic interaction, suitable for retaining the lipophilic structure.

-

Secondary Choice: Phenyl-Hexyl. If the 3-methoxy regioisomer co-elutes with impurities, the Phenyl-Hexyl phase utilizes

-

Mobile Phase Architecture

-

Solvent A (Aqueous): 0.1% Phosphoric Acid (

) in Water.-

Reasoning: Although the analyte is neutral, acidic pH (~2.1) suppresses the ionization of residual silanols on the column surface, preventing peak tailing caused by secondary interactions.

-

-

Solvent B (Organic): Acetonitrile (ACN).

-

Reasoning: ACN has a lower UV cutoff (190 nm) than Methanol (205 nm) and lower viscosity, allowing for higher flow rates and better peak efficiency for aromatic compounds.

-

Visualizing the Development Logic

Figure 1: Strategic workflow for developing the HPLC method, moving from analyte assessment to final validation.

Experimental Protocol

Equipment & Reagents

-

HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, PDA Detector).

-

Reagents: HPLC Grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid.

-

Standard: this compound (>98% purity).

Preparation of Standards

Stock Solution (1.0 mg/mL):

-

Weigh 10.0 mg of this compound into a 10 mL volumetric flask.

-

Dissolve in 100% Acetonitrile (Analyte is sparingly soluble in water).

-

Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (50 µg/mL):

-

Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

-

Dilute to volume with 50:50 Water:Acetonitrile .

-

Critical Note: Do not use 100% water as diluent; the lipophilic analyte may precipitate or adsorb to the glass.

-

Chromatographic Conditions

Phase 1: The Scouting Gradient

Use this generic gradient to locate the peak and assess purity.

| Parameter | Setting |

| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Injection Vol | 10 µL |

| Detection | PDA (200–400 nm). Extract chromatograms at 254 nm . |

| Gradient | Time (min) | %B (ACN) 0.00 | 5 15.00 | 95 20.00 | 95 20.10 | 5 25.00 | 5 |

Phase 2: Optimized Method

Based on the lipophilicity, the analyte likely elutes late in the scouting run (approx. 12-14 min). We optimize to a narrower gradient or isocratic mode for speed.

Recommended Optimized Conditions:

-

Mobile Phase A: 0.1%

in Water -

Mobile Phase B: Acetonitrile

-

Mode: Isocratic (if sample matrix is simple) or Focused Gradient.

Isocratic Option (Fast QC):

-

Ratio: 60% B / 40% A

-

Run Time: ~8 minutes

-

Expected Retention: ~4–5 minutes (

)

Gradient Option (Impurity Profiling):

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 40 |

| 10.0 | 80 |

| 10.1 | 40 |

| 15.0 | 40 |

Method Validation Parameters (ICH Q2)

Once the separation is optimized, validate the method using these criteria:

-

System Suitability:

-

Inject the Working Standard (50 µg/mL) 6 times.

-

Requirement: RSD of Peak Area < 1.0%; Tailing Factor (

) < 1.5; Theoretical Plates (

-

-

Linearity:

-

Prepare 5 levels: 10, 25, 50, 75, 100 µg/mL.

-

Requirement:

.

-

-

LOD/LOQ:

-

Calculate based on Signal-to-Noise (S/N).

-

LOD = S/N of 3:1.

-

LOQ = S/N of 10:1.

-

Troubleshooting & Robustness

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Silanol interaction | Ensure Mobile Phase A pH is < 3.0. Use "End-capped" columns (e.g., Eclipse Plus or Symmetry). |

| Carryover | High lipophilicity | Add a needle wash step with 100% Acetonitrile or Methanol/THF (50:50) between injections.[1] |

| Split Peaks | Solvent mismatch | Ensure sample diluent matches the initial mobile phase conditions (e.g., 40-50% Organic). |

| Retention Shift | Temperature fluctuation | Thermostat the column compartment (30°C ± 0.5°C). |

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. John Wiley & Sons. (Foundational text for RP-HPLC theory).

-

Sigma-Aldrich. (n.d.). Developing HPLC Methods: Column Screening & Buffer Selection. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Acetamide, N-phenyl- (Acetanilide) UV Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

PubChem. (2023). N-(3-methoxyphenyl)-2-phenylacetamide Compound Summary. Retrieved from [Link] (Used for structural analog LogP estimation).

-

Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert. Retrieved from

Sources

Application Note: In Vitro Characterization of N-(3-methoxyphenyl)-N-phenylacetamide

This guide outlines the technical protocols for the pharmacological characterization of N-(3-methoxyphenyl)-N-phenylacetamide (CAS: 101651-37-0).

Given the structural pharmacophore—an N,N-diarylacetamide scaffold featuring a 3-methoxyphenyl moiety—this compound shares physicochemical properties with classes of microtubule destabilizers (colchicine-site binders) and Translocator Protein (TSPO) ligands . Consequently, the protocols below are prioritized to evaluate cytotoxicity, target engagement (specifically tubulin dynamics), and metabolic stability.

Executive Summary

Compound: this compound Molecular Formula: C₁₅H₁₅NO₂ MW: 241.29 g/mol Target Class Potential: Microtubule destabilization, TSPO modulation, General Cytotoxicity.

This guide provides a tiered screening approach:

-

Level 1: Physicochemical handling and baseline cytotoxicity.

-

Level 2: Mechanistic evaluation (Tubulin Polymerization).

-

Level 3: Target Engagement (Cellular Thermal Shift).

Part 1: Compound Management & Quality Control

Before biological testing, the integrity of the chemical probe must be validated to ensure assay reproducibility.

1. Solubilization Protocol

The lipophilic nature of the diaryl system requires careful solvent selection to prevent precipitation in aqueous media.

-

Stock Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Concentration: Prepare a 10 mM primary stock.

-

Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades activity).

Solubility Check (Turbidimetric Assay):

-

Dilute stock to 100 µM in PBS (pH 7.4).

-

Measure Absorbance at 620 nm immediately and after 4 hours.

-

Pass Criteria:

(indicating no precipitation).

2. Structural Verification (QC)

-

HPLC-UV: Monitor purity at 254 nm. Purity must be >95% for bioassays.

-

Identity: Verify absence of hydrolysis products (N-(3-methoxyphenyl)aniline) which can occur in protic solvents over time.

Part 2: Primary Screening - Cellular Viability

Objective: Determine the IC₅₀ values in relevant cell lines (e.g., HeLa or MCF-7 for cancer antiproliferative potential) to establish a therapeutic window.

Protocol: Resazurin Reduction Assay (Alamar Blue)

Why Resazurin? superior signal-to-noise ratio compared to MTT; non-toxic to cells, allowing multiplexing.

Materials:

-

Cell Line: HeLa (ATCC CCL-2) or HEK293 (Control).

-

Reagent: Resazurin sodium salt (dissolved in PBS).

-

Positive Control: Paclitaxel (1 µM) or Doxorubicin.

Workflow:

-

Seeding: Plate cells at 3,000–5,000 cells/well in 96-well black-walled plates. Incubate 24h for attachment.

-

Treatment:

-

Perform a 9-point serial dilution (1:3) of this compound starting at 100 µM .

-

Final DMSO concentration must be <0.5% .

-

-

Incubation: Treat for 48h or 72h at 37°C, 5% CO₂.

-

Detection:

-

Add Resazurin (final conc. 44 µM).

-

Incubate 2–4h.

-

Read Fluorescence: Ex 560 nm / Em 590 nm.

-

Data Analysis:

Fit data to a 4-parameter logistic (4PL) equation:

Part 3: Mechanistic Assay - Tubulin Polymerization

Rationale: The 3-methoxyphenyl motif is a hallmark of colchicine-site binding agents. This assay determines if the compound inhibits the assembly of tubulin into microtubules.